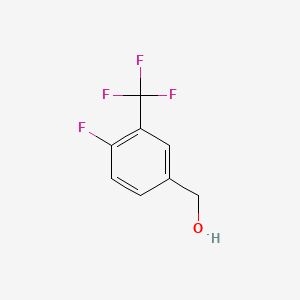

4-Fluoro-3-(trifluoromethyl)benzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-fluoro-3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBDVJVPBJMVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70217860 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67515-61-1 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067515611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67515-61-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethyl)benzyl alcohol is a crucial fluorinated building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring, make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The strategic incorporation of fluorine-containing moieties is a widely recognized strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] This guide provides a comprehensive overview of the physical properties, synthesis, characterization, handling, and applications of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis and process development.

| Property | Value | Source |

| Molecular Formula | C8H6F4O | [4][5] |

| Molecular Weight | 194.13 g/mol | [4][5] |

| Appearance | Colorless liquid | [4] |

| Melting Point | 28-32°C | [6] |

| Boiling Point | 80-85°C at 0.1 mmHg | [4] |

| Density | 1.377 g/cm³ | [4] |

| Refractive Index | 1.45 | [4] |

| pKa | 13.72 ± 0.10 | [4] |

Synthesis and Purification

The most common laboratory-scale synthesis of this compound involves the reduction of the corresponding benzoic acid or benzaldehyde derivative.

Representative Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Synthetic Protocol

A notable method for the production of 4-alkoxy-3-trifluoromethylbenzyl alcohols involves the reduction of the corresponding benzoic acid derivative using diisobutylaluminum hydride, which has been shown to provide a high conversion ratio while minimizing byproduct formation.[7]

-

Reaction Setup: To a solution of 4-fluoro-3-(trifluoromethyl)benzoic acid in an anhydrous solvent such as toluene, add diisobutylaluminum hydride (DIBAL-H) dropwise at a controlled temperature (e.g., 0 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of a protic solvent (e.g., methanol), followed by an aqueous acid solution (e.g., 1 M HCl).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule.[8]

-

¹³C NMR: Provides information about the carbon skeleton.

-

¹⁹F NMR: Is particularly useful for confirming the presence and chemical environment of the fluorine atoms.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the alcohol and C-F stretches of the trifluoromethyl and fluoro groups.[5]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

-

Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[12]

-

Avoid breathing dust, vapor, mist, or gas.[11]

-

Wash hands thoroughly after handling.[10]

First Aid:

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10]

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, seek medical attention.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Applications in Research and Drug Development

This compound is a versatile building block with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The trifluoromethyl group often enhances the biological activity and pharmacokinetic properties of a drug candidate.[1]

Role as a Synthetic Intermediate

The primary alcohol functionality of this compound can be readily transformed into a variety of other functional groups, including aldehydes, carboxylic acids, esters, ethers, and halides.[1] This versatility allows for its incorporation into diverse molecular scaffolds.

Application in Drug Discovery

The presence of the trifluoromethyl group is a common feature in many FDA-approved drugs.[13] This group can improve metabolic stability, lipophilicity, and binding selectivity of drug candidates.[3] For instance, fluorinated benzyl alcohols are key intermediates in the synthesis of various bioactive compounds.[14][15]

Conclusion

This compound is a valuable and versatile fluorinated building block for organic synthesis. A comprehensive understanding of its physical properties, synthetic methods, and safe handling procedures is essential for its effective utilization in research and development, particularly in the pursuit of novel pharmaceuticals and agrochemicals. The strategic incorporation of this and similar fluorinated intermediates will undoubtedly continue to play a pivotal role in the advancement of medicinal chemistry.

References

- Echemi. (n.d.). This compound.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(Trifluoromethyl)benzyl alcohol, 99%.

- ChemBK. (2024, April 9). 3-Fluoro-4-(trifluoromethyl)benzyl alcohol.

- The Royal Society of Chemistry. (n.d.). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II).

- NIST. (n.d.). This compound.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for -.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatile Role of 4-(Trifluoromethyl)benzyl Alcohol.

- European Patent Office. (2017, July 28). 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD - EP 3492448 B1.

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Google Patents. (n.d.). US6462242B1 - Process for preparing benzyl alcohols and their use.

- ResearchGate. (2025, August 6). Fluoro- or Trifluoromethyl-Substituted Benzyl and Phenethyl Alcohols: Substrates for Metal-Mediated Site-Selective Functionalization | Request PDF.

- Chemdad. (n.d.). This compound Nine Chongqing Chemdad Co..

- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. This compound(67515-61-1) 1H NMR spectrum [chemicalbook.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. mdpi.com [mdpi.com]

- 14. US6462242B1 - Process for preparing benzyl alcohols and their use - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

Introduction: The Critical Role of Solubility in Pharmaceutical Development

An In-depth Technical Guide to the Solubility of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound is a fluorinated aromatic alcohol with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct electronic properties that are of significant interest in medicinal chemistry for designing molecules with enhanced metabolic stability and bioactivity.[2]

The solubility of such an intermediate in various organic solvents is a fundamental physical property that dictates its utility in a laboratory and industrial setting. From reaction kinetics and purification strategies to formulation and bioavailability, understanding and quantifying the solubility of this compound is paramount for process optimization, scalability, and, ultimately, the successful development of new chemical entities.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, a theoretical framework for predicting its solubility in common organic solvents, and a detailed, field-proven experimental protocol for the precise determination of its solubility.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility behavior. The interplay of these characteristics governs the intermolecular forces between the solute and the solvent.

| Property | Value | Source |

| Chemical Formula | C8H6F4O | [3] |

| Molecular Weight | 194.13 g/mol | [3][4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 80-85°C at 0.1 mmHg | [4] |

| Density | 1.377 ± 0.06 g/cm³ | [4] |

| pKa | 13.72 ± 0.10 (Predicted) | [4] |

| Polar Surface Area (PSA) | 20.2 Ų | [4] |

| CAS Number | 67515-61-1 | [3][5] |

Theoretical Framework for Solubility Prediction: "Like Dissolves Like"

In the absence of extensive empirical solubility data for this compound, we can leverage the fundamental principle of "like dissolves like" to predict its behavior in various organic solvents.[6] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The key intermolecular forces at play for this molecule are dipole-dipole interactions, hydrogen bonding, and London dispersion forces.

The structure of this compound contains:

-

A polar hydroxyl (-OH) group , capable of acting as both a hydrogen bond donor and acceptor.

-

A phenyl ring , which is generally nonpolar but is influenced by its substituents.

-

A fluoro (-F) group , which is highly electronegative and contributes to the molecule's overall polarity.

-

A trifluoromethyl (-CF3) group , which is strongly electron-withdrawing and can influence the acidity of the hydroxyl proton and the molecule's dipole moment.

Expected Solubility Profile:

-

High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be excellent solvents. Their ability to engage in hydrogen bonding with the hydroxyl group of this compound will facilitate dissolution.

-

Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, tetrahydrofuran (THF), and dimethylformamide (DMF) should readily dissolve the compound. The dipole-dipole interactions between the solvent and the polar C-F and C-O bonds of the solute will be the primary driving force for salvation.

-

Moderate to Low Solubility in Nonpolar Solvents: Nonpolar solvents like hexane, cyclohexane, and toluene are anticipated to be poor solvents. The significant difference in polarity between the solute and these solvents will limit miscibility. London dispersion forces alone are unlikely to overcome the strong intermolecular forces within the solute.

The following diagram illustrates the key intermolecular forces that govern the solubility of this compound.

Sources

[4-Fluoro-3-(trifluoromethyl)phenyl]methanol structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of [4-Fluoro-3-(trifluoromethyl)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

[4-Fluoro-3-(trifluoromethyl)phenyl]methanol is a key building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules due to the unique electronic properties conferred by its fluorine and trifluoromethyl substituents. The precise structural confirmation of this and related fluorinated intermediates is a critical, non-negotiable step in drug discovery and development, ensuring downstream synthetic success and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, field-tested framework for the definitive structure elucidation of [4-fluoro-3-(trifluoromethyl)phenyl]methanol, integrating modern spectroscopic and chromatographic techniques with a rationale-driven, expert-led approach.

Introduction: The Strategic Importance of Fluorinated Benzyl Alcohols

The strategic placement of fluorine and trifluoromethyl (CF3) groups on a phenyl ring dramatically alters a molecule's physicochemical properties. The CF3 group is a strong electron-withdrawing group, which decreases the basicity of nearby functional groups and can enhance metabolic stability. The fluorine atom, with its high electronegativity and small size, can modulate lipophilicity, binding affinity, and membrane permeability. This makes [4-Fluoro-3-(trifluoromethyl)phenyl]methanol a valuable synthon for creating drug candidates with optimized pharmacokinetic and pharmacodynamic profiles.

Given its role as a foundational precursor, any ambiguity in its structure—such as isomeric impurities—can lead to significant downstream consequences, including failed syntheses, impure drug products, and misleading biological data. Therefore, a robust, multi-technique approach to structure elucidation is not just best practice; it is a fundamental requirement.

The Analytical Workflow: A Multi-Pronged Strategy for Unambiguous Confirmation

Figure 1: A logical workflow for the comprehensive structure elucidation of [4-Fluoro-3-(trifluoromethyl)phenyl]methanol. This process ensures purity is established before proceeding to definitive spectroscopic analysis.

Purity Assessment: The Chromatographic Gatekeeper

Before investing time in detailed spectroscopic analysis, establishing the purity of the sample is paramount. Impurities can introduce extraneous signals that complicate spectral interpretation.

3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis of non-volatile organic compounds. A reverse-phase method is typically employed for molecules of this polarity.

Experimental Protocol: HPLC Purity Analysis

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Detector: Diode Array Detector (DAD) at 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL solution in 50:50 Acetonitrile:Water.

Trustworthiness Check: The peak corresponding to the main analyte should be symmetrical. The purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of >98% is typically desired for a reference standard.

Spectroscopic Analysis: Assembling the Structural Evidence

4.1. Mass Spectrometry (MS): The Molecular Weight

MS provides the molecular weight of the compound, offering the first piece of elemental composition.

Expected Result: The nominal mass of [4-Fluoro-3-(trifluoromethyl)phenyl]methanol (C8H6F4O) is 194.03 g/mol . High-resolution mass spectrometry (HRMS) using techniques like ESI-TOF should yield a mass accurate to within 5 ppm of the calculated exact mass (194.0303). This high accuracy confidently confirms the elemental formula.

4.2. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying key functional groups. The presence of characteristic absorption bands provides direct evidence for the alcohol and aromatic moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

System: PerkinElmer Spectrum Two FT-IR or equivalent with a diamond ATR accessory.

-

Sample: Apply a small drop of the neat liquid or a few crystals of the solid onto the ATR crystal.

-

Data Acquisition: Collect spectrum from 4000 to 400 cm-1 with a resolution of 4 cm-1.

-

Background: Perform a background scan prior to sample analysis.

Data Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Alcohol (hydroxyl) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1620 - 1580 | C=C stretch | Aromatic Ring |

| 1350 - 1150 (strong) | C-F stretch | Trifluoromethyl (CF₃) |

| 1250 - 1000 | C-O stretch | Primary Alcohol |

| 1100 - 1000 | C-F stretch | Aryl-Fluoride |

This pattern provides strong, direct evidence for the presence of the hydroxyl group, the aromatic ring, and the two distinct types of C-F bonds.

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all essential.

4.3.1. ¹H NMR: Proton Environment and Connectivity

The proton NMR spectrum reveals the number of distinct proton environments and their neighboring atoms.

Expected Spectrum (in CDCl₃, 400 MHz):

-

~7.6-7.8 ppm: A multiplet corresponding to the aromatic protons. The complex splitting pattern is due to coupling with each other and with the ¹⁹F nuclei.

-

~4.75 ppm: A singlet or doublet for the two protons of the benzylic methylene group (-CH₂OH).

-

~1.8-2.5 ppm: A broad singlet for the hydroxyl proton (-OH). This peak's position is variable and can be confirmed by a D₂O exchange experiment, where it will disappear.

Figure 2: Simplified representation of the [4-Fluoro-3-(trifluoromethyl)phenyl]methanol structure and its corresponding expected ¹H NMR signals.

4.3.2. ¹³C NMR and DEPT: The Carbon Skeleton

The ¹³C NMR spectrum shows all unique carbon atoms. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment helps distinguish between CH, CH₂, and CH₃ groups.

Expected Spectrum (in CDCl₃, 101 MHz):

-

~160 ppm (d, J ≈ 250 Hz): Carbon attached to fluorine (C4). The large coupling constant is characteristic of a direct C-F bond.

-

~130-135 ppm: Aromatic carbons (CH).

-

~125 ppm (q, J ≈ 272 Hz): Carbon of the CF₃ group. The quartet splitting is due to coupling with the three fluorine atoms.

-

~120-128 ppm: Aromatic carbons (quaternary and CH).

-

~64 ppm: Benzylic carbon (-CH₂OH).

4.3.3. ¹⁹F NMR: The Fluorine Fingerprint

¹⁹F NMR is exceptionally sensitive and provides a clean spectrum, confirming the presence and environment of the fluorine-containing groups.

Expected Spectrum (in CDCl₃, 376 MHz):

-

~ -63 ppm: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.

-

~ -115 ppm: A multiplet corresponding to the single fluorine atom on the aromatic ring.

The distinct chemical shifts for the -CF₃ and Ar-F groups provide unambiguous evidence for the substitution pattern.

Conclusion: A Synthesis of Verifiable Evidence

The definitive structure elucidation of [4-Fluoro-3-(trifluoromethyl)phenyl]methanol is achieved not by a single measurement but by the logical synthesis of orthogonal data. HPLC confirms purity, MS establishes the elemental formula, and IR identifies the key functional groups. Finally, a full suite of NMR experiments (¹H, ¹³C, ¹⁹F) provides the unambiguous atomic connectivity and substitution pattern, confirming the structure with the highest degree of confidence required for pharmaceutical development. This rigorous, self-validating workflow ensures the quality and integrity of this critical chemical building block.

References

- Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry, American Chemical Society URL:[Link]

- Title: Fluorine in medicinal chemistry: recent therapeutic applications of fluorinated small molecules Source: Journal of Fluorine Chemistry, Elsevier URL:[Link]

A Comprehensive Spectroscopic and Application Guide to 4-Fluoro-3-(trifluoromethyl)benzyl Alcohol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for fine-tuning physicochemical and biological properties. The strategic placement of fluorine can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Among the vast array of fluorinated building blocks, 4-Fluoro-3-(trifluoromethyl)benzyl alcohol emerges as a compound of significant interest. Its unique substitution pattern—a fluorine atom and a trifluoromethyl group on the benzyl moiety—offers a nuanced tool for medicinal chemists and materials scientists to modulate molecular properties with high precision. This guide provides a comprehensive overview of the spectral characteristics of this compound, delves into the methodologies for its characterization, and explores its applications as a critical intermediate in the synthesis of high-value compounds.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 67515-61-1) is a substituted aromatic alcohol with the molecular formula C₈H₆F₄O and a molecular weight of 194.13 g/mol .[2] The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring creates a unique electronic environment that influences its reactivity and spectral properties.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Spectroscopic Characterization: A Multi-faceted Approach

A thorough understanding of the spectral properties of this compound is paramount for its unambiguous identification and for quality control in its synthetic applications. This section details the expected and reported data from key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive information about its structure.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The coupling patterns of the aromatic protons are influenced by both the fluorine and trifluoromethyl substituents, leading to complex splitting patterns that are highly informative for structure confirmation.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are significantly affected by the electronegative fluorine and trifluoromethyl groups. Furthermore, carbon-fluorine coupling (J-coupling) will be observed for the carbons directly bonded to and in proximity to the fluorine atoms, providing further structural confirmation.

¹⁹F NMR (Fluorine-19 NMR): Given the presence of two different fluorine environments (the aromatic fluorine and the trifluoromethyl group), the ¹⁹F NMR spectrum is a critical tool for characterization. It will show two distinct signals, and their chemical shifts are highly sensitive to the electronic environment. ¹⁹F NMR is particularly advantageous due to its high sensitivity and wide chemical shift range, which minimizes the likelihood of signal overlap.[3]

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H | ~7.2-7.8 | Multiplet | Aromatic Protons |

| ~4.7 | Singlet/Doublet | Benzylic (CH₂) | |

| Variable | Broad Singlet | Hydroxyl (OH) | |

| ¹³C | ~155-160 (d) | Doublet | C-F |

| ~120-140 | Multiplets | Aromatic Carbons | |

| ~124 (q) | Quartet | CF₃ | |

| ~64 | Singlet | Benzylic (CH₂) | |

| ¹⁹F | ~ -115 to -125 | Multiplet | Ar-F |

| ~ -60 to -65 | Singlet | CF₃ |

Note: Predicted values are based on typical chemical shifts for similar fluorinated compounds and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the O-H, C-H, C-O, C-F, and aromatic C=C bonds.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3350 | O-H stretch (alcohol) | Broad, Strong |

| ~3050 | Aromatic C-H stretch | Medium |

| ~2900 | Aliphatic C-H stretch (CH₂) | Medium |

| ~1600, ~1480 | Aromatic C=C stretch | Medium to Strong |

| ~1250 | C-F stretch (Aromatic) | Strong |

| ~1100-1300 | C-F stretch (CF₃) | Very Strong |

| ~1050 | C-O stretch (primary alcohol) | Strong |

Data sourced from the NIST WebBook.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization mass spectrum (EI-MS) would show a molecular ion peak (M⁺) at m/z 194, corresponding to its molecular weight. Key fragmentation patterns would involve the loss of the hydroxyl group, the entire hydroxymethyl group, and potentially rearrangements involving the fluorine substituents.

Table 3: Major Peaks in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 194 | [M]⁺ (Molecular Ion) |

| 177 | [M - OH]⁺ |

| 163 | [M - CH₂OH]⁺ |

Data sourced from the NIST WebBook.[4]

Experimental Protocols for Spectral Data Acquisition

To ensure the acquisition of high-quality and reproducible spectral data, standardized experimental protocols are essential.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: wide spectral width to encompass both fluorine signals, 64-128 scans.

-

Reference the spectrum to an external or internal standard (e.g., CFCl₃ at 0.00 ppm).

-

Experimental Workflow for NMR Analysis:

Caption: A generalized workflow for acquiring and processing NMR spectral data.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block in the synthesis of biologically active molecules. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the fluorine atom can modulate pKa and membrane permeability.[1][5]

A notable application is in the synthesis of agrochemicals. For instance, the related compound, 4-fluoro-3-trifluoromethylphenol, is a key intermediate in the production of the herbicide N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)-butanoic acid amide.[6] This highlights the potential of this compound as a precursor to a variety of bioactive compounds in the agrochemical sector.

In medicinal chemistry, this compound can be utilized as a starting material for the synthesis of novel therapeutic agents. The benzyl alcohol functionality allows for a range of chemical transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, etherification, or esterification, enabling its incorporation into diverse molecular scaffolds.

Conclusion

This compound is a strategically important fluorinated building block with a unique combination of substituents that offer fine control over molecular properties. A comprehensive understanding of its spectral characteristics, particularly its NMR, IR, and mass spectra, is essential for its effective utilization in research and development. The methodologies and data presented in this guide provide a foundational resource for scientists working with this versatile compound, facilitating its application in the design and synthesis of next-generation pharmaceuticals and agrochemicals.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- U.S. Department of Commerce. (n.d.). This compound. NIST Chemistry WebBook.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.

- Harada, K., Kawachi, Y., & Matsushita, A. (1999). U.S. Patent No. 5,892,126. Washington, DC: U.S.

- AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.

- Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Pharmaceuticals, 16(7), 1013. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. azom.com [azom.com]

- 4. This compound [webbook.nist.gov]

- 5. jelsciences.com [jelsciences.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the benzyl ring imparts unique electronic properties, influencing its reactivity, metabolic stability, and binding interactions with biological targets. A thorough understanding of its molecular structure is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a cornerstone for its characterization. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, offering insights into spectral interpretation, the underlying principles of chemical shifts and coupling constants, and a comprehensive protocol for acquiring high-quality data.

Molecular Structure and Proton Environments

The chemical structure of this compound is presented below. The molecule possesses several distinct proton environments that give rise to a characteristic ¹H NMR spectrum: the aromatic protons (H-2, H-5, and H-6), the benzylic methylene protons (H-α), and the hydroxyl proton (OH). The substitution pattern on the aromatic ring, with a fluorine atom at position 4 and a trifluoromethyl group at position 3, dictates the chemical shifts and coupling patterns of the aromatic protons.

Figure 1: Chemical structure of this compound with proton numbering.

Analysis of the ¹H NMR Spectrum

Predicted and Observed Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (ppm) | Observed Multiplicity | Coupling Constants (J) in Hz |

| Aromatic Protons | 7.2 - 7.8 | m | J(H,H) ≈ 8 Hz, J(H,F) ≈ 2-10 Hz |

| Benzylic (CH₂) | ~4.7 | s or d | J(H,H) ≈ 6 Hz (if coupled to OH) |

| Hydroxyl (OH) | Variable (1.5 - 5.5) | s (broad) or t | J(H,H) ≈ 6 Hz (if coupled to CH₂) |

Detailed Interpretation:

-

Aromatic Region (δ 7.2 - 7.8 ppm): The three aromatic protons (H-2, H-5, and H-6) will appear in this downfield region due to the deshielding effect of the aromatic ring current.

-

The trifluoromethyl group (-CF₃) at position 3 is a strong electron-withdrawing group, which will deshield the adjacent protons, H-2 and H-4 (F in this case).[1]

-

The fluorine atom at position 4 is also electron-withdrawing via the inductive effect but can be electron-donating through resonance. Its overall effect on the chemical shifts of adjacent protons is complex.

-

We expect to see complex multiplets for the aromatic protons due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF, and ⁵JHF) couplings. The ortho H-H coupling is typically around 8 Hz, while H-F couplings can vary over a wider range.

-

-

Benzylic Protons (CH₂, ~δ 4.7 ppm): The two protons of the methylene group attached to the aromatic ring and the hydroxyl group are diastereotopic and will appear as a singlet or a doublet.

-

Their chemical shift is downfield due to the deshielding effects of the adjacent aromatic ring and the electronegative oxygen atom.

-

In many cases, especially in protic solvents or with trace acid/base impurities, the coupling between the hydroxyl proton and the benzylic protons is not observed due to rapid proton exchange, resulting in a singlet for the CH₂ group. If the exchange is slow, a doublet may be observed with a coupling constant of approximately 6 Hz.

-

-

Hydroxyl Proton (OH, variable): The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature. It typically appears as a broad singlet due to hydrogen bonding and chemical exchange. In very pure, aprotic solvents, it may appear as a triplet due to coupling with the adjacent methylene protons.

Experimental Protocol for ¹H NMR Acquisition

This section provides a standardized, field-proven protocol for acquiring a high-quality ¹H NMR spectrum of this compound.

Materials and Reagents:

-

This compound

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR tube (5 mm)

-

Pasteur pipette

Instrumentation:

-

NMR spectrometer (300 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small drop of TMS as an internal standard (0 ppm reference).

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay). A standard single-pulse experiment is typically sufficient.

-

-

Data Acquisition and Processing:

-

Acquire the free induction decay (FID).

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

Sources

A Technical Guide to the ¹³C NMR Characterization of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol

Introduction: The Crucial Role of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. It is estimated that over 20% of all commercial pharmaceuticals contain at least one fluorine atom.[1] Given this prevalence, the precise and unambiguous structural characterization of fluorinated compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands out as a powerful tool for this purpose. However, the presence of the spin-active ¹⁹F nucleus introduces complexities, such as carbon-fluorine scalar coupling, that require a nuanced approach to spectral interpretation.[2][3]

This in-depth guide provides a comprehensive framework for the ¹³C NMR characterization of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol, a representative scaffold containing two distinct fluorinated moieties on an aromatic ring. We will delve into the theoretical underpinnings of C-F coupling, provide a field-proven experimental protocol, and conduct a detailed, peak-by-peak analysis of the expected spectrum.

Theoretical Foundation: Understanding Carbon-Fluorine Coupling

In standard proton-decoupled (¹³C{¹H}) NMR experiments, carbon signals typically appear as singlets. However, for organofluorine compounds, the strong scalar coupling between ¹³C and ¹⁹F nuclei (both spin ½, ~100% natural abundance) persists, splitting carbon signals into multiplets.[2][4] The magnitude of this coupling constant (JCF), mediated through the bonding electrons, is highly dependent on the number of bonds separating the two nuclei and provides invaluable structural information.

-

One-Bond Coupling (¹JCF): This is the largest coupling, typically observed for carbons directly bonded to fluorine. For sp² carbons in aromatic systems, ¹JCF values are often in the range of 240-260 Hz. For sp³ carbons, such as in a trifluoromethyl (-CF₃) group, this value can be even larger, often exceeding 270 Hz.[1][3]

-

Two-Bond Coupling (²JCF): Coupling across two bonds (C-C-F) is also significant, typically ranging from 15 to 40 Hz.

-

Three-Bond Coupling (³JCF): This through-bond coupling in aromatic systems is generally smaller, in the range of 3-10 Hz.

-

Long-Range Coupling (⁴JCF and beyond): Couplings over four or more bonds are often less than 3 Hz and may not always be resolved, but their presence can still provide key connectivity data.[5]

The presence of these multiplets can complicate spectra, but they also offer a rich source of data for definitive structural assignment.[1][3]

Molecular Structure and Carbon Numbering

For clarity in the subsequent spectral analysis, the carbon atoms of this compound are numbered as shown in the diagram below.

Caption: Structure of this compound with IUPAC numbering.

Experimental Protocol: Acquiring a High-Quality ¹³C{¹H} Spectrum

This protocol outlines a self-validating system for obtaining a reliable ¹³C NMR spectrum.

-

Sample Preparation:

-

Accurately weigh 20-30 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for its solubilizing power and well-defined residual solvent peak.

-

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detection coil (typically ~4 cm).

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a guide. A narrow, symmetrical lock peak is indicative of a well-shimmed field.

-

Tune and match the ¹³C and ¹H probe channels to the sample. This is critical for ensuring maximum sensitivity and efficient decoupling.

-

-

Data Acquisition:

-

Select a standard ¹³C NMR experiment with proton decoupling (e.g., zgpg30 on a Bruker system).

-

Key Parameters:

-

Spectral Width (SW): Set to a wide range, typically 220-250 ppm, to ensure all carbon signals, including the low-field C-F and high-field aliphatic carbons, are captured.

-

Transmitter Frequency Offset (O1P): Center the spectral window at approximately 110-120 ppm.

-

Acquisition Time (AQ): Set to 1-2 seconds for good digital resolution.

-

Relaxation Delay (D1): Use a delay of 2-5 seconds. Quaternary carbons and carbons attached to fluorine often have longer relaxation times.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C and splitting from fluorine coupling, a higher number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.[2]

-

-

Initiate data acquisition.

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) of the Free Induction Decay (FID).

-

Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Apply a baseline correction to obtain a flat, even baseline across the spectrum.

-

Reference the spectrum using the solvent peak (CDCl₃ at δ 77.16 ppm; DMSO-d₆ at δ 39.52 ppm).

-

Workflow for NMR Characterization

The entire process, from sample handling to final analysis, can be visualized as a logical workflow.

Caption: Experimental and analytical workflow for ¹³C NMR characterization.

Spectral Analysis and Interpretation

The ¹³C NMR spectrum of this compound will exhibit eight distinct signals. The analysis hinges on predicting the chemical shift (δ) and the multiplicity caused by C-F coupling for each carbon.

| Carbon | Predicted δ (ppm) | Multiplicity | Expected Coupling Constant(s) (Hz) | Rationale |

| C8 (-CF₃) | 120 - 125 | Quartet of Doublets (qd) | ¹JCF ≈ 272-276 , ²JCF ≈ 2-5 | The carbon of the -CF₃ group shows a very large one-bond coupling to its three attached fluorines.[6][7] A smaller two-bond coupling to the fluorine at C4 will further split each line of the quartet into a doublet. |

| C4 (C-F) | 160 - 164 | Doublet of Quartets (dq) | ¹JCF ≈ 248-252 , ³JCF ≈ 3-5 | Directly bonded to the highly electronegative fluorine, this carbon is shifted significantly downfield and exhibits a very large one-bond coupling.[5] It also experiences a three-bond coupling to the three fluorines of the -CF₃ group. |

| C3 (C-CF₃) | 128 - 132 | Quartet of Doublets (qd) | ²JCF ≈ 30-35 , ²JCF ≈ 20-25 | This carbon is ipso to the strongly withdrawing -CF₃ group and ortho to the fluorine at C4. It will show significant two-bond couplings to both fluorinated groups, resulting in complex splitting. |

| C1 | 138 - 142 | Multiplet (m) | ⁴JCF (to C4-F) and ⁴JCF (to -CF₃) are likely small (< 2 Hz) and may not be fully resolved. | This quaternary carbon is attached to the -CH₂OH group. Its chemical shift is influenced by its position para to the fluorine and meta to the -CF₃ group. |

| C5 | 115 - 118 | Doublet of Quartets (dq) | ²JCF ≈ 21-24 , ⁴JCF ≈ 1-3 | This carbon is ortho to the C-F bond, resulting in a significant two-bond coupling. A smaller four-bond coupling to the -CF₃ group may also be observed. |

| C2 | 126 - 129 | Quartet (q) | ³JCF ≈ 5-8 | This carbon is ortho to the -CF₃ group and will show a three-bond coupling. The three-bond coupling to the fluorine at C4 is often smaller and may not be resolved. |

| C6 | 128 - 131 | Singlet or narrow multiplet | Long-range couplings (³JCF, ⁵JCF) are expected to be very small (< 1 Hz) and likely unresolved. | This carbon is meta to both fluorine substituents, so significant coupling is not expected. Its chemical shift is similar to that of an unsubstituted aromatic carbon. |

| C7 (-CH₂OH) | 62 - 65 | Doublet (d) or Triplet (t) | ⁴JCF ≈ 1-3 | The benzylic carbon signal appears in the aliphatic region. It may show small four-bond coupling to the fluorine at C4. Depending on the exact conformation and solvent, coupling to the -CF₃ group (⁵JCF) is also possible but less likely to be resolved. |

Conclusion

The ¹³C NMR characterization of this compound is a prime example of how the perceived complexities of analyzing fluorinated compounds can be transformed into a source of rich structural detail. By understanding the principles of C-F coupling and applying a systematic analytical approach, each carbon in the molecule can be unambiguously assigned. The magnitudes of the ¹JCF, ²JCF, and ³JCF coupling constants not only confirm the positions of the fluorine substituents but also provide a self-validating dataset that confirms the overall molecular architecture. This guide provides the theoretical and practical framework necessary for researchers and drug development professionals to confidently employ ¹³C NMR in the vital task of characterizing novel fluorinated molecules.

References

- ACD/Labs. "A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.

- Facey, G. (2007). "13C NMR of Fluorinated Organics." University of Ottawa NMR Facility Blog. [Link]

- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). "CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES." Journal of Undergraduate Chemistry Research, 22(4), 99. [Link]

- ACD/Labs. (2008). "How do I know if my unknown contains a fluorine atom(s)? … Part 2." ACD/Labs Blog. [Link]

- Butts, C. P., & DiRocco, D. A. (2019). "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." Organic & Biomolecular Chemistry, 17(18), 4443-4449. [Link]

- Wang, Z., et al. (2012). "Efficient Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3." Beilstein Journal of Organic Chemistry, 8, 1371-1376. [Link]

- Royal Society of Chemistry. "Electronic Supplementary Information (ESI)

- Emsley, J. W., & Lindon, J. C. (1975). "The solvent dependence of fluorine chemical shifts. Part I." Journal of the Chemical Society, Perkin Transactions 2, (12), 1376-1381. [Link]

- Magritek. (2014). "Simultaneous Proton and Fluorine decoupled 13C NMR." Magritek Blog. [Link]

- ResearchGate. "Carbon-fluorine coupling constants, n J CF." [Link]

- Weigert, F. J., & Roberts, J. D. (1971). "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants." Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 4. acdlabs.com [acdlabs.com]

- 5. westmont.edu [westmont.edu]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to the ¹⁹F NMR Analysis of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol

This technical guide provides a comprehensive overview of the principles and practical application of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy for the structural elucidation and analysis of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who possess a foundational understanding of NMR spectroscopy.

Introduction: The Power of ¹⁹F NMR in Fluorinated Molecule Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy has emerged as an indispensable tool in the characterization of fluorinated organic molecules, a class of compounds with escalating importance in pharmaceuticals, agrochemicals, and materials science.[1] The unique nuclear properties of the ¹⁹F isotope—a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio—render it highly sensitive to the NMR experiment, approaching the receptivity of ¹H.[1] A key advantage of ¹⁹F NMR is its expansive chemical shift range, which can span over 700 ppm, significantly reducing the likelihood of signal overlap, a common challenge in proton NMR.[1] This wide dispersion of chemical shifts makes ¹⁹F NMR exquisitely sensitive to subtle changes in the local electronic environment of the fluorine nucleus, providing profound structural insights.

This compound presents an interesting case for ¹⁹F NMR analysis due to the presence of two distinct fluorine environments: a single fluorine atom attached directly to the aromatic ring and a trifluoromethyl (-CF₃) group. The analysis of the resulting spectrum allows for unambiguous structural confirmation and provides valuable information about intramolecular interactions.

Predicted ¹⁹F NMR Spectrum of this compound

Based on established chemical shift ranges for fluorinated aromatic compounds, we can predict the key features of the ¹⁹F NMR spectrum of this compound. Aromatic fluorine atoms typically resonate in the range of -100 to -180 ppm, while trifluoromethyl groups on an aromatic ring are found further upfield, generally between -60 and -70 ppm, relative to the standard reference CFCl₃.[2]

Table 1: Predicted ¹⁹F NMR Spectral Parameters for this compound

| Fluorine Environment | Predicted Chemical Shift (δ) vs. CFCl₃ | Predicted Multiplicity | Key Coupling Interactions |

| CF | ~ -110 to -130 ppm | Doublet of Quartets (dq) | ⁴JF-CF₃, ³JF-H, ⁴JF-H |

| CF ₃ | ~ -62 to -64 ppm | Doublet (d) | ⁴JCF₃-F |

Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum

The following protocol outlines the steps for preparing a sample of this compound and acquiring a high-quality ¹⁹F NMR spectrum.

I. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound. Ensure the solvent is of high purity to avoid extraneous signals.

-

Concentration: Prepare a solution with a concentration of approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Reference Standard: An internal reference standard is crucial for accurate chemical shift determination. While CFCl₃ (0 ppm) is the primary standard, its volatility and environmental concerns have led to the use of secondary standards. For this analysis, a small amount of trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) can be a suitable internal standard.[2]

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Ensure there are no solid particulates in the final solution.

II. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A modern NMR spectrometer with a fluorine-capable probe is required.

-

Tuning and Matching: Tune and match the probe to the ¹⁹F frequency to ensure optimal sensitivity and pulse performance.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard one-pulse sequence is typically sufficient for a routine ¹⁹F spectrum.

-

Spectral Width: Set a wide spectral width (e.g., -200 to 0 ppm) to ensure all fluorine signals are captured.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the fluorine nuclei.

-

Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

-

Proton Decoupling: For a simplified spectrum showing only F-F couplings, proton decoupling can be employed. However, acquiring a proton-coupled spectrum is essential for full structural elucidation.

-

Data Analysis and Spectral Interpretation

The proton-coupled ¹⁹F NMR spectrum of this compound is expected to show two distinct signals, each with a specific multiplicity arising from spin-spin coupling.

Signal Assignment and Coupling Patterns

-

-CF₃ Group Signal: The trifluoromethyl group will appear as a single resonance. Due to the three equivalent fluorine atoms, this signal will be more intense. It is expected to be split into a doublet due to coupling with the adjacent aromatic fluorine atom (⁴JCF₃-F). Further smaller couplings to the aromatic protons may also be observable. For a similar compound, 4-(trifluoromethyl)benzyl alcohol, the -CF₃ signal appears as a singlet around -62.8 ppm in CDCl₃.[3]

-

Aromatic Fluorine Signal: The single fluorine atom on the aromatic ring will appear as a more complex multiplet. It is expected to be a doublet of quartets (dq) . The primary splitting will be a doublet due to coupling with the three equivalent fluorine atoms of the -CF₃ group (⁴JF-CF₃). Each peak of this doublet will then be further split into a quartet by the three protons on the aromatic ring (³JF-H and ⁴JF-H). The chemical shift for this fluorine is anticipated to be in the region of -110 to -130 ppm. For comparison, the fluorine signal in 4-fluorobenzyl alcohol appears around -115 ppm.

Visualizing the Coupling Interactions

The following diagram illustrates the key through-bond coupling interactions that give rise to the observed multiplicities in the ¹⁹F NMR spectrum of this compound.

Caption: Key J-coupling interactions in this compound.

Conclusion

¹⁹F NMR spectroscopy provides a powerful and direct method for the structural analysis of this compound. The distinct chemical shifts of the aromatic fluorine and the trifluoromethyl group, along with their characteristic coupling patterns, allow for unambiguous signal assignment and confirmation of the molecular structure. The experimental protocol and data interpretation framework presented in this guide offer a robust approach for researchers working with this and other complex fluorinated molecules.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for....

- Royal Society of Chemistry. (n.d.). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II).

- Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.

- NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Effici. (n.d.).

- ACS Publications. (2025, July 9). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry.

- UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility.

- SpectraBase. (n.d.). 4-Fluorobenzyl alcohol - Optional[19F NMR] - Chemical Shifts.

- University of Ottawa. (n.d.). 19Flourine NMR.

- NIST WebBook. (n.d.). This compound.

- CNR-IRIS. (n.d.). Synthesis and 19F NMR parameters of a perfluoro-tert-butoxy tagged L-DOPA analogue.

- Beilstein Journals. (n.d.). Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement.

Sources

An In-depth Technical Guide to the Electron Ionization Mass Spectrum of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol

This technical guide provides a comprehensive analysis of the anticipated electron ionization (EI) mass spectrum of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's fragmentation behavior for identification, structural elucidation, and quality control purposes. While a publicly available, digitized mass spectrum for this specific compound is not readily accessible, this guide constructs a detailed, predictive analysis based on well-established principles of mass spectrometry and extensive data from structurally analogous compounds.

Introduction: The Significance of Mass Spectrometry in Fluorinated Compound Analysis

This compound (C₈H₆F₄O), with a molecular weight of 194.13 g/mol , is a highly functionalized aromatic compound. The presence of a fluorine atom, a trifluoromethyl group, and a benzylic alcohol moiety makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the structural analysis of such volatile and semi-volatile organic molecules. The high-energy electron beam (typically 70 eV) used in EI induces reproducible fragmentation, creating a unique "fingerprint" for the compound that is invaluable for its unambiguous identification. Understanding the fragmentation pathways is not merely an academic exercise; it provides critical insights into the molecule's chemical stability and aids in the characterization of novel synthesized compounds where this moiety is present.

Predicted Mass Spectrum and Core Fragmentation Insights

The electron ionization of this compound will initiate by ejecting an electron, most likely from a non-bonding orbital of the oxygen atom or from the π-system of the aromatic ring, to form the molecular ion (M⁺•) at m/z 194. Due to the presence of the activating hydroxyl group and the stable aromatic ring, the molecular ion peak is expected to be observable. The subsequent fragmentation is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragment ions and neutral losses.

The fragmentation of benzyl alcohols is well-characterized and typically involves the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. For this compound, the primary fragmentation pathways are predicted to be dominated by cleavages alpha to the aromatic ring and rearrangements influenced by the electron-withdrawing trifluoromethyl and fluoro substituents.

Proposed Experimental Protocol for Mass Spectrum Acquisition

To experimentally verify the predicted fragmentation patterns, a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis with electron ionization is the recommended methodology.

Methodology Details:

-

Sample Preparation: A dilute solution of this compound (approximately 100 µg/mL) should be prepared in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1) at 250°C.

-

Column: A standard non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent.

-

Oven Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp of 15°C/min to 280°C, with a final hold of 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-350.

-

Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

This self-validating protocol ensures good chromatographic separation from any potential impurities and provides the standardized EI conditions necessary for generating a reproducible mass spectrum that can be compared against spectral libraries.

In-Depth Analysis of Predicted Fragmentation Pathways

The major fragmentation pathways for the molecular ion of this compound (m/z 194) are detailed below. The causality behind these cleavages is rooted in the formation of stable carbocations and the elimination of stable neutral molecules.

Pathway A: Formation of the M-1 Ion

A common initial fragmentation for benzyl alcohols is the loss of a hydrogen atom from the benzylic position to form a stable, resonance-delocalized oxonium ion.

-

[M - H]⁺ (m/z 193): The loss of a hydrogen radical (•H) from the molecular ion results in a highly stable cation at m/z 193. The charge is stabilized by resonance across the aromatic ring and the carbonyl group.

Pathway B: Benzylic C-C Bond Cleavage

The most characteristic fragmentation for benzyl alcohols involves the cleavage of the bond between the aromatic ring and the benzylic carbon.

-

[M - CH₂OH]⁺ (m/z 163): Loss of the hydroxymethyl radical (•CH₂OH) is less common for primary benzyl alcohols compared to the loss of H or OH.

-

[C₇H₄F₄]⁺• (m/z 177): A more prominent fragmentation pathway involves the loss of a hydroxyl radical (•OH, 17 amu) to form a substituted tropylium-like ion at m/z 177. This ion is stabilized through resonance.

Pathway C: Loss of Water (Dehydration)

The elimination of a neutral water molecule is another characteristic fragmentation of alcohols.

-

[M - H₂O]⁺• (m/z 176): The molecular ion can undergo dehydration, losing a water molecule (18 amu) to produce a radical cation at m/z 176.

Pathway D: Fragmentation involving the CF₃ and F Substituents

The electron-withdrawing nature of the trifluoromethyl and fluoro groups significantly influences the fragmentation of the aromatic ring itself.

-

Loss of CF₃: The [C₇H₄F₄]⁺• ion (m/z 177) can further fragment by losing a trifluoromethyl radical (•CF₃, 69 amu) to yield an ion at m/z 108 .

-

Loss of CO from Ring Fragments: Aromatic fragments often undergo the loss of carbon monoxide (CO, 28 amu). For instance, the fragment at m/z 108 could potentially lose CO to form an ion at m/z 80 .

-

Loss of Fluorine: The loss of a fluorine radical (•F, 19 amu) or hydrogen fluoride (HF, 20 amu) from various fragments can also occur, leading to a series of lower mass ions.

Summary of Predicted Mass Spectrum Data

The following table summarizes the key ions predicted to be observed in the electron ionization mass spectrum of this compound.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway | Predicted Relative Intensity |

| 194 | [C₈H₆F₄O]⁺• | - | Molecular Ion [M]⁺• | Moderate |

| 193 | [C₈H₅F₄O]⁺ | •H | Loss of a hydrogen radical from the benzylic carbon | Moderate to High |

| 177 | [C₈H₆F₄]⁺• | •OH | Loss of a hydroxyl radical | High |

| 176 | [C₈H₄F₄]⁺• | H₂O | Dehydration (loss of water) | Moderate |

| 147 | [C₇H₄F₃]⁺ | HF + CO | Loss of HF and CO from a rearranged intermediate | Moderate |

| 127 | [C₇H₄F₂]⁺• | •CF₃ + H | Loss of a trifluoromethyl radical and a hydrogen atom | Moderate |

| 108 | [C₇H₅F]⁺ | •CF₃ | Loss of a trifluoromethyl radical from m/z 177 | Moderate |

Visualizing the Fragmentation Logic

The following diagrams illustrate the primary fragmentation workflow and the logical relationships between the key ions.

Caption: Primary fragmentation pathways of this compound under EI.

Conclusion

This in-depth technical guide provides a robust, predictive framework for understanding the electron ionization mass spectrum of this compound. The analysis, grounded in the established fragmentation patterns of analogous chemical structures, outlines the key fragmentation pathways, including the loss of hydrogen and hydroxyl radicals, dehydration, and subsequent fragmentation of the substituted aromatic ring. The provided experimental protocol offers a clear and reliable method for obtaining an experimental spectrum, which can then be interpreted using the logical framework established in this document. This guide serves as a valuable resource for scientists engaged in the synthesis, identification, and analysis of complex fluorinated aromatic compounds.

References

- National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook.

- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. (2022, March 12). Pharma Insight.

- Interpretation of mass spectra. (n.d.).

- Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (n.d.). Shimadzu.

- Fragmentation (mass spectrometry). (n.d.). In Wikipedia.

- Linstrom, P.J.; Mallard, W.G. (eds.) NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link]. (retrieved January 7, 2026)

An In-depth Technical Guide to the Infrared Spectrum Analysis of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol

This guide provides a comprehensive analysis of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol using Fourier Transform Infrared (FTIR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between molecular structure and vibrational modes, presents a field-proven experimental protocol, and offers a detailed framework for spectral interpretation, ensuring both scientific rigor and practical applicability.

Introduction: The Molecule and the Method

This compound is a key fluorinated building block in medicinal chemistry and materials science. Its unique substitution pattern—a fluorine atom and a trifluoromethyl group on the benzene ring—imparts specific electronic properties that are highly valued in the design of novel compounds. Verifying the identity, purity, and structural integrity of such intermediates is paramount.

Infrared (IR) spectroscopy is an indispensable analytical technique for this purpose. It is a rapid, non-destructive method that provides a unique molecular "fingerprint" based on the vibrational frequencies of a molecule's functional groups. By analyzing the absorption of infrared radiation, we can confirm the presence of key structural motifs—such as the hydroxyl (-OH) group, the aromatic ring, and the critical carbon-fluorine bonds—and thus validate the molecule's identity with high confidence.

Theoretical Framework: Correlating Structure with Vibrational Modes

The IR spectrum of this compound is a composite of the vibrations of its constituent parts. Understanding the expected frequency ranges for each functional group is the first step in a robust analysis.

-

Hydroxyl (-OH) Group: The alcohol moiety is the most prominent feature. It gives rise to a very strong, broad absorption band for the O-H stretching vibration, typically in the 3500-3200 cm⁻¹ region when hydrogen bonding is present, as in a neat liquid sample. A strong C-O stretching vibration is also expected, generally appearing in the 1260-1050 cm⁻¹ range.

-

Aromatic System: The substituted benzene ring has several characteristic vibrations:

-

Aromatic C-H Stretch: These occur at wavenumbers slightly higher than their aliphatic counterparts, typically in the 3100-3000 cm⁻¹ range.

-

Ring C=C Stretches: A series of bands, often of medium to weak intensity, are found in the 1600-1400 cm⁻¹ region, resulting from the stretching of the carbon-carbon double bonds within the ring.

-

-

Aliphatic Methylene (-CH₂-) Group: The benzyl alcohol contains a methylene bridge between the ring and the hydroxyl group. The C-H stretching vibrations for this group are expected just below 3000 cm⁻¹, typically between 2980-2850 cm⁻¹.

-

Carbon-Fluorine Bonds: The presence of two distinct types of C-F bonds is a defining feature of this molecule.

-

Trifluoromethyl (-CF₃) Group: This group is known for producing very strong and complex absorption bands due to symmetric and asymmetric C-F stretching modes. These are typically found in the 1350-1100 cm⁻¹ region.

-

Aryl C-F Bond: The C-F stretch from the single fluorine atom attached directly to the aromatic ring also produces a strong absorption, generally in the 1250-1000 cm⁻¹ range.

-

Experimental Protocol: High-Fidelity ATR-FTIR Analysis

To ensure a reproducible and accurate spectrum, the following protocol using Attenuated Total Reflectance (ATR) is recommended. ATR is the preferred technique for liquid samples as it requires minimal sample preparation and is non-destructive, providing high-quality data from just a single drop.

Step-by-Step Methodology

-

Instrument and Accessory Preparation:

-

Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

-

The ATR crystal (a diamond ATR is recommended for its durability) must be impeccably clean. Clean the crystal surface using a lint-free wipe moistened with a volatile solvent like isopropyl alcohol or acetone.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrumental response, which will be mathematically subtracted from the sample spectrum to provide a clean baseline.

-

-

Sample Analysis:

-

Place a single drop of this compound onto the center of the ATR crystal. Ensure the crystal surface is fully covered.

-

If your ATR accessory has a pressure arm, apply gentle and consistent pressure to ensure optimal contact between the liquid sample and the crystal.

-

Acquire the sample spectrum. Typical acquisition parameters for a high-quality spectrum are:

-

Spectral Range: 4000 – 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16 to 32 co-added scans to improve the signal-to-noise ratio.

-

-

-

Post-Analysis Cleanup:

-

Thoroughly clean the sample from the ATR crystal using the same procedure as in Step 1 to prevent cross-contamination of subsequent measurements.

-

Workflow Diagram

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Spectral Data Interpretation

The following analysis correlates the expected vibrational modes with a reference gas-phase spectrum from the National Institute of Standards and Technology (NIST). It is important to note that condensed-phase spectra (like from ATR) will show broader peaks, especially for the O-H stretch, due to intermolecular interactions.

Summary of Key IR Absorptions